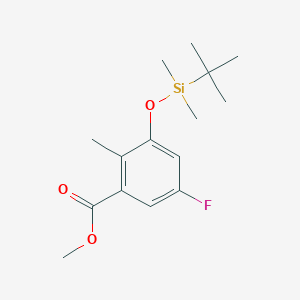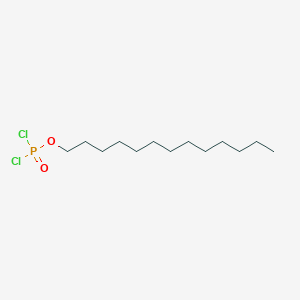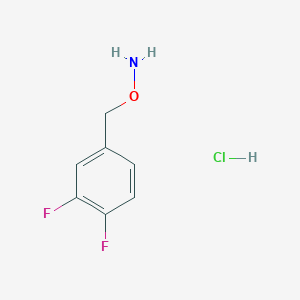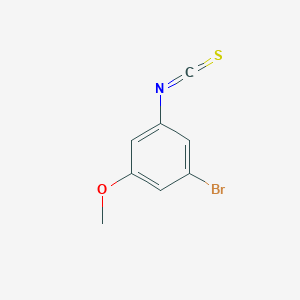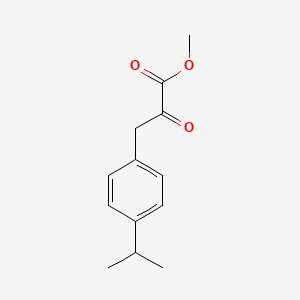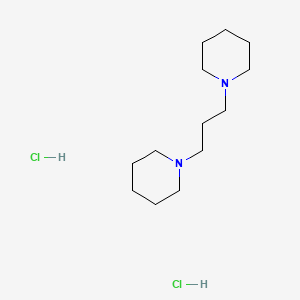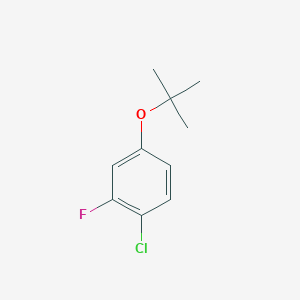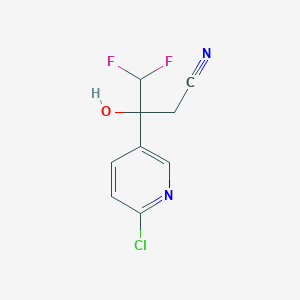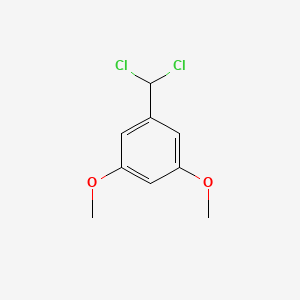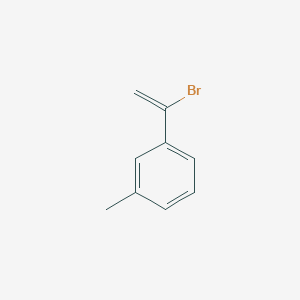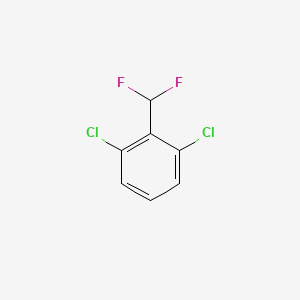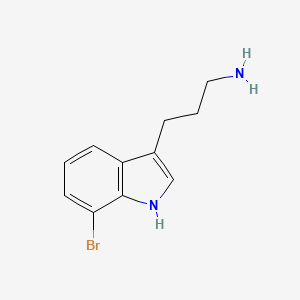
3-(7-Bromo-3-indolyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Bromo-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a bromine atom at the 7th position of the indole ring and a propanamine group attached to the 3rd position makes this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-3-indolyl)-1-propanamine typically involves the bromination of an indole derivative followed by the introduction of a propanamine group. One common method involves the following steps:
Bromination: The indole derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature.
Amination: The brominated indole is then reacted with a suitable amine, such as propanamine, under basic conditions. This step often requires a catalyst and is performed at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Bromo-3-indolyl)-1-propanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
3-(7-Bromo-3-indolyl)-1-propanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(7-Bromo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(7-Bromo-3-indolyl)-2-oxoacetic Acid
- 3-(7-Bromo-1H-indol-3-yl)propanoic Acid
Comparison
Compared to other similar compounds, 3-(7-Bromo-3-indolyl)-1-propanamine is unique due to the presence of the propanamine group, which can significantly influence its chemical reactivity and biological activity. The bromine atom at the 7th position also contributes to its distinct properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H13BrN2 |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
3-(7-bromo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13BrN2/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10/h1,4-5,7,14H,2-3,6,13H2 |
Clé InChI |
BXIVJYCYDMVSJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC=C2CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


